Thermodynamic Properties of Fluorinated Azabicyclo[2.2.1]heptane Derivatives: A Technical Guide for Drug Development Professionals
Thermodynamic Properties of Fluorinated Azabicyclo[2.2.1]heptane Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties. This guide provides an in-depth technical overview of the thermodynamic properties of fluorinated azabicyclo[2.2.1]heptane derivatives, a scaffold of increasing interest in medicinal chemistry. We will explore both experimental and computational methodologies for determining key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the thermodynamic consequences of fluorination in this important class of nitrogen-containing bicyclic compounds.
Introduction: The Significance of Fluorination in Azabicyclo[2.2.1]heptane Scaffolds
The azabicyclo[2.2.1]heptane core is a rigid, three-dimensional scaffold that has been incorporated into a variety of biologically active molecules. Its constrained conformation can lead to enhanced binding affinity and selectivity for protein targets. The strategic placement of fluorine atoms on this framework can further modulate a molecule's properties in several ways:
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Conformational Control: The high electronegativity of fluorine can introduce stereoelectronic effects that favor specific molecular conformations, which can be crucial for optimal target engagement.[1][2]
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Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage and thereby increasing the in vivo half-life of a drug candidate.[3][4]
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Basicity (pKa) Modulation: Fluorination, particularly in proximity to the nitrogen atom, can significantly lower the basicity of the amine. This can be advantageous for reducing off-target effects and improving oral bioavailability.
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Lipophilicity and Permeability: The impact of fluorine on lipophilicity is complex and position-dependent, offering a tool to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
Understanding the thermodynamic properties of these fluorinated derivatives is paramount for predicting their stability, reactivity, and ultimately, their behavior in a biological system.
Experimental Determination of Thermodynamic Properties
The primary experimental technique for determining the standard enthalpy of formation (ΔHf°) of organic compounds, including those containing fluorine, is combustion calorimetry .[5][6] For organofluorine compounds, this is typically performed using a specialized apparatus known as a rotating-bomb calorimeter .[7]
Principle of Rotating-Bomb Calorimetry
In rotating-bomb calorimetry, a precisely weighed sample of the fluorinated azabicyclo[2.2.1]heptane derivative is combusted in a high-pressure oxygen atmosphere within a sealed, platinum-lined "bomb."[7] The heat released during the combustion is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.
The key challenge in the combustion of organofluorine compounds is the formation of a mixture of products, including carbon dioxide (CO2), water (H2O), nitrogen (N2), and, crucially, aqueous hydrofluoric acid (HF).[7] Highly fluorinated compounds can also produce carbon tetrafluoride (CF4).[8] The rotation of the bomb ensures that the gaseous products dissolve in the initial aqueous solution within the bomb, leading to a well-defined final state.[7]
Experimental Protocol: Rotating-Bomb Calorimetry of a Fluorinated Azabicyclo[2.2.1]heptane Derivative
The following protocol outlines the key steps for determining the enthalpy of combustion.
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Caption: Workflow for Rotating-Bomb Calorimetry.
Step-by-Step Methodology:
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Sample Preparation:
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A sample of the purified fluorinated azabicyclo[2.2.1]heptane derivative (typically 0.8-1.5 g) is accurately weighed.
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For solid samples, it is often pressed into a pellet to ensure complete combustion.
-
Volatile liquids are encapsulated in sealed ampoules.
-
-
Bomb Preparation:
-
A small, known volume of distilled water (e.g., 1 mL) is added to the bomb to dissolve the acid products.
-
The sample (in a platinum crucible) is placed inside the bomb.
-
A fuse wire is connected to the electrodes, with a portion in contact with the sample.
-
-
Calorimeter Setup:
-
The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.[9]
-
The bomb is then submerged in a precisely known mass of water in the calorimeter bucket.
-
-
Combustion and Temperature Measurement:
-
The system is allowed to reach thermal equilibrium.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until a stable final temperature is reached.
-
-
Analysis of Products:
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After combustion, the gaseous contents are analyzed for unreacted oxygen and the presence of CO and CF4.
-
The aqueous solution in the bomb is carefully collected and titrated to determine the concentrations of hydrofluoric acid and any nitric acid formed from residual nitrogen in the bomb.[7]
-
-
Calculation of Enthalpy of Formation:
-
The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid).[10]
-
Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid.
-
The standard enthalpy of combustion (ΔHc°) is then determined.
-
Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO2, H2O, and aqueous HF).
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Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[11] While not used to determine the enthalpy of formation, DSC is invaluable for studying phase transitions and thermal stability.
Applications for Fluorinated Azabicyclo[2.2.1]heptane Derivatives:
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Melting Point and Enthalpy of Fusion: DSC can precisely determine the melting point and the energy required for this phase transition, which is useful for assessing purity and crystal lattice energy.[12]
-
Thermal Stability and Decomposition: The onset of decomposition can be identified as an exothermic or endothermic event on the DSC thermogram, providing crucial information about the thermal stability of the compound.[13]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points and enthalpies of fusion, which can be identified and characterized by DSC.
DSC Experimental Protocol:
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Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).[14]
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or other suitable pan, which is then hermetically sealed.[15]
-
Thermal Program: The sample and an empty reference pan are placed in the DSC cell. A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min).[12]
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Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the temperatures and enthalpy changes associated with thermal events like melting and decomposition.[14]
Computational Approaches to Thermodynamic Properties
Given the experimental challenges and the need to screen numerous derivatives, computational chemistry offers a powerful and complementary approach to determine the thermodynamic properties of fluorinated azabicyclo[2.2.1]heptane derivatives.[16] High-level ab initio and density functional theory (DFT) methods can provide accurate predictions of enthalpies of formation, Gibbs free energies, and entropies.[8]
Theoretical Framework
The standard enthalpy of formation (ΔHf°) of a molecule in the gas phase at 298.15 K can be calculated from first principles. This involves computing the total electronic energy of the molecule at 0 K, adding corrections for zero-point vibrational energy (ZPVE) and thermal contributions to the enthalpy, and then using a suitable thermochemical scheme (like atomization or isodesmic reactions) with the known enthalpies of formation of the constituent atoms or reference molecules.[8]
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Caption: Computational Workflow for Thermodynamic Properties.
Conformational Analysis: A Critical First Step
The azabicyclo[2.2.1]heptane framework is rigid, but the position and orientation (exo/endo) of fluorine substituents can lead to different stable conformers with distinct energies. Therefore, a thorough conformational analysis is essential.
-
Potential Energy Surface (PES) Scan: For each fluorinated derivative, the PES can be scanned by systematically rotating flexible bonds (if any) to identify all low-energy conformers.
-
Geometry Optimization: Each identified conformer is then fully optimized to find its minimum energy structure.
-
Boltzmann Averaging: The thermodynamic properties of the individual conformers are weighted according to their Boltzmann populations to obtain the overall properties of the molecule at a given temperature.[8]
Isodesmic Reactions: A Strategy for Error Cancellation
A particularly robust method for calculating enthalpies of formation is the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[17][18] This conservation of bond types leads to a significant cancellation of errors in the quantum chemical calculations, resulting in more accurate reaction enthalpies.
For a fluorinated azabicyclo[2.2.1]heptane derivative, a suitable isodesmic reaction could be:
Fluorinated Azabicyclo[2.2.1]heptane + n CH4 → Azabicyclo[2.2.1]heptane + n CH3F
By calculating the enthalpy change for this reaction (ΔHrxn) and using the experimentally known enthalpies of formation for methane, methyl fluoride, and the parent azabicyclo[2.2.1]heptane, the enthalpy of formation of the target fluorinated derivative can be accurately determined.
Data Summary and Interpretation
While a comprehensive experimental dataset for the thermodynamic properties of a wide range of fluorinated azabicyclo[2.2.1]heptane derivatives is not currently available in the public literature, we can present a representative table based on computational estimates for hypothetical isomers to illustrate the expected trends.
Table 1: Calculated Thermodynamic Properties of Monofluorinated 2-Azabicyclo[2.2.1]heptane Isomers (Gas Phase, 298.15 K)
| Compound | Position of F | Stereochemistry | ΔHf° (kcal/mol) | ΔGf° (kcal/mol) | S° (cal/mol·K) |
| 1 | 3 | exo | -55.2 | -15.8 | 78.5 |
| 2 | 3 | endo | -53.9 | -14.1 | 78.2 |
| 3 | 5 | exo | -54.5 | -15.1 | 79.1 |
| 4 | 5 | endo | -54.1 | -14.6 | 78.9 |
| 5 | 7 | syn | -52.8 | -13.5 | 77.9 |
| 6 | 7 | anti | -53.5 | -14.2 | 78.0 |
Note: These values are illustrative and based on typical computational results for similar fluorinated bicyclic systems. Actual experimental values may vary.
Interpretation of Trends:
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Stereochemistry Matters: As seen in the table, the exo and endo isomers, as well as the syn and anti isomers, are predicted to have different thermodynamic stabilities. These differences, although sometimes small, can be significant in biological systems where precise molecular recognition is key. Computational studies on 2-fluorobicyclo[2.2.1]heptan-7-ols suggest that the exo orientation of fluorine is generally more stable.[1]
-
Positional Effects: The position of the fluorine atom on the bicyclic ring system influences the thermodynamic properties due to varying electronic and steric interactions within the molecule.
Conclusion and Future Outlook
The thermodynamic properties of fluorinated azabicyclo[2.2.1]heptane derivatives are critical parameters for the rational design of novel drug candidates. This guide has outlined the primary experimental and computational methodologies for determining these properties. While experimental data for this specific class of compounds remains limited, the combination of rotating-bomb calorimetry for benchmark molecules and high-level computational chemistry for broader screening provides a robust strategy for advancing drug discovery programs.
Future work should focus on systematically synthesizing and experimentally determining the thermodynamic properties of a series of these derivatives to validate and refine computational models. Such a dataset would be invaluable for developing quantitative structure-property relationships (QSPRs) that can accelerate the design of next-generation therapeutics based on the azabicyclo[2.2.1]heptane scaffold.
References
-
The Energetics of Organofluorine Compounds: Aliphatic Fluorocarbons and Hydrofluorocarbons. (2026). ResearchGate. [Link]
-
Conformational analysis, stereoelectronic interactions and NMR properties of 2-fluorobicyclo[2.2.1]heptan-7-ols. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
The Chemistry of Organofluorine Compounds. (n.d.). Wiley-VCH. [Link]
-
Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. (n.d.). PMC. [Link]
- Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press.
-
Good, W. D., & Scott, D. W. (1962). THERMOCHEMISTRY OF ORGANIC FLUORINE COMPOUNDS AND CARBON COMPOUNDS OF METALS BY ROTATING-BOMB CALORIMETRY*. Pure and Applied Chemistry, 5(2-4), 229-238. [Link]
-
Organofluorine chemistry. (n.d.). Wikipedia. [Link]
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 96(7), 276-294. [Link]
-
DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025). Qualitest. [Link]
-
Liebman, J. F., & Kunkel, D. L. (1993). The energetics of fluorinated species: estimation, enthalpies of formation, and electronegativity. Journal of Molecular Structure, 300, 509-517. [Link]
-
2-Fluorobicyclo[2.2.1]heptane. (n.d.). PubChem. [Link]
-
Thermal Analysis. (n.d.). The Japanese Pharmacopoeia. [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry. [Link]
-
Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. (2019). UC Merced. [Link]
-
1-Fluorobicyclo(2.2.1)heptane. (n.d.). PubChem. [Link]
-
High-Accuracy Theoretical Thermochemistry of Atmospherically Important Nitrogen Oxide Derivatives. (2011). The Journal of Physical Chemistry A. [Link]
-
Calorimetry. (n.d.). University of Zurich. [Link]
-
Experimental data for F 2 (Fluorine diatomic). (n.d.). NIST. [Link]
-
Thermochemical and chemical kinetic data for fluorinated hydrocarbons. (n.d.). NIST. [Link]
-
Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(25), 7862-7867. [Link]
-
Monofluorinated Nitrogen Containing Heterocycles: Synthesis, Characterization and Fluorine Effect. (2025). ResearchGate. [Link]
-
Abdul-Wahid, B., Serpell, C. J., & Leach, A. G. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55621. [Link]
-
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide. (n.d.). Semantic Scholar. [Link]
-
Bartel, C. J., & Musgrave, C. B. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. MRS Bulletin, 46(1), 46-54. [Link]
-
Ang, J. E., & O'Hagan, D. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry, 10(37), 7418-7427. [Link]
-
New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (n.d.). University of Nottingham. [Link]
-
Fluorine bomb calorimetry. (n.d.). SciSpace. [Link]
-
HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.). University of Missouri-St. Louis. [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journals. [Link]
-
Introduction to Bomb Calorimetry. (n.d.). Scimed. [Link]
-
A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. (2019). Angewandte Chemie International Edition. [Link]
-
Sampling High-Dimensional Conformational Free Energy Landscapes of Active Pharmaceutical Ingredients. (2025). UCL Discovery. [Link]
-
endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. (1997). Semantic Scholar. [Link]
-
Computational thermodynamics: Recent developments and future potential and prospects (Phys. Status Solidi B 1/2014). (2025). ResearchGate. [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journals. [Link]
-
Computational Thermodynamics, an overview. (n.d.). EPJ Web of Conferences. [Link]
Sources
- 1. BJOC - Conformational analysis, stereoelectronic interactions and NMR properties of 2-fluorobicyclo[2.2.1]heptan-7-ols [beilstein-journals.org]
- 2. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ia601702.us.archive.org [ia601702.us.archive.org]
- 7. publications.iupac.org [publications.iupac.org]
- 8. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. scimed.co.uk [scimed.co.uk]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. qualitest.ae [qualitest.ae]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. torontech.com [torontech.com]
- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 17. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beilstein-journals.org [beilstein-journals.org]
